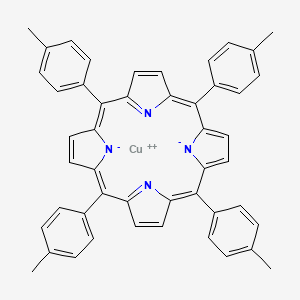
copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by the insertion of a copper ion into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or acetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and pressure conditions
Purification: Techniques such as column chromatography or recrystallization to obtain high-purity products
Análisis De Reacciones Químicas
Types of Reactions
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the electronic structure of the porphyrin ring.
Reduction: Reduction reactions can occur at the copper center or the porphyrin ring.
Substitution: The methylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst
Reduction: Sodium borohydride or hydrazine
Substitution: Halogenated reagents or organometallic compounds
Major Products
The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the methylphenyl rings.
Aplicaciones Científicas De Investigación
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as oxidation and reduction processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials for environmental monitoring and energy storage.
Mecanismo De Acción
The mechanism of action of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also interact with molecular oxygen, enabling catalytic oxidation reactions. These interactions are crucial for its applications in catalysis and medicine.
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin cobalt (ii): Similar structure but with cobalt instead of copper, used in electrocatalysis.
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, used in biomedicine and environmental applications.
5,10,15,20-tetrakis(4-pyridyl)porphyrin: Contains pyridyl groups, used in the synthesis of metal-organic frameworks.
Uniqueness
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to its specific combination of copper and methylphenyl groups, which provide distinct electronic and steric properties. These properties make it particularly effective in catalytic and photodynamic applications, distinguishing it from other porphyrin derivatives.
Propiedades
Fórmula molecular |
C48H36CuN4 |
|---|---|
Peso molecular |
732.4 g/mol |
Nombre IUPAC |
copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
JHELMKOEBWMCNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


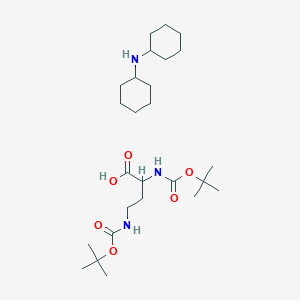
![6-Amino-5-[(4-methoxybenzylidene)amino]pyrimidin-4-ol](/img/structure/B13382897.png)
![N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13382902.png)
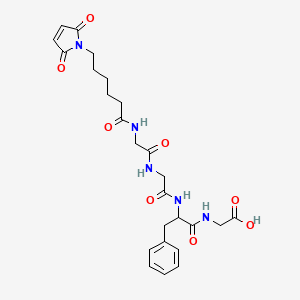
![(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13382917.png)
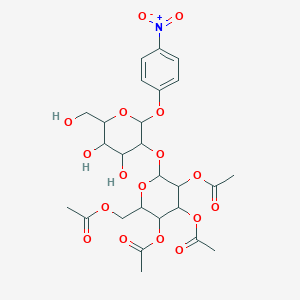
![N-[6,7-dimethyl-4-oxo-5-(1-pentylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13382926.png)
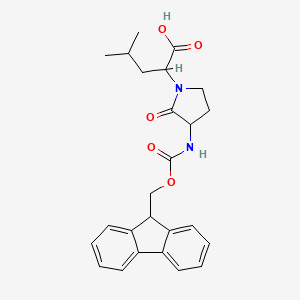
![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid](/img/structure/B13382942.png)
![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)
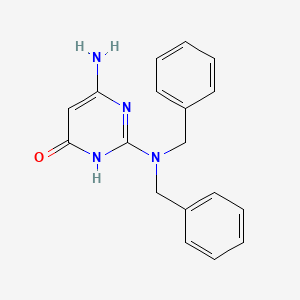
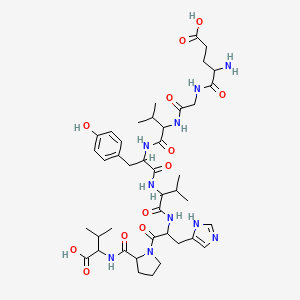
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)
